

Spectroscopic Characterization of Isomaltulose Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isomaltulose hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **isomaltulose hydrate**, a disaccharide of interest in the food and pharmaceutical industries. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a summary of key data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including carbohydrates like isomaltulose. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of individual atoms.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the assigned ^1H and ^{13}C NMR chemical shifts for isomaltulose. It is important to note that this data was obtained from a study conducted in a supercooled aqueous solution ($\text{H}_2\text{O}/\text{D}_2\text{O}$ 95:5) at -7°C , which allowed for the observation of hydroxyl protons. Chemical shifts in standard D_2O at room temperature may vary slightly.

Table 1: ^1H NMR Chemical Shifts (δ) for Isomaltulose in Supercooled Aqueous Solution

Proton	Fructose Moiety (δ , ppm)	Glucose Moiety (δ , ppm)
H-1	-	5.32
H-2	-	3.58
H-3	4.12	3.75
H-4	4.04	3.42
H-5	3.84	3.80
H-6a	3.93	-
H-6b	3.73	-
OH-1	-	6.54
OH-2	-	6.22
OH-3	6.18	6.08
OH-4	6.00	6.20
OH-5	-	-
OH-6	-	5.88

Data sourced from a study by Moureq et al. (2018).

Table 2: ^{13}C NMR Chemical Shifts (δ) for Isomaltulose in Supercooled Aqueous Solution

Carbon	Fructose Moiety (δ , ppm)	Glucose Moiety (δ , ppm)
C-1	63.8	94.5
C-2	104.8	72.8
C-3	76.8	74.0
C-4	75.2	70.8
C-5	81.8	73.2
C-6	65.2	61.8

Data sourced from a study by Moureq et al. (2018).

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring ^1H and ^{13}C NMR spectra of **isomaltulose hydrate**.

Sample Preparation:

- Weigh 10-20 mg of **isomaltulose hydrate** into a clean, dry vial.
- Add approximately 0.7 mL of deuterium oxide (D_2O , 99.9%).
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example):

- Spectrometer: 400 MHz or higher field NMR spectrometer
- Solvent: D_2O
- Temperature: 298 K (25 °C)
- ^1H NMR:
 - Pulse sequence: Standard single-pulse (zg30)
 - Number of scans: 16-64
 - Relaxation delay: 1-5 s
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
 - Number of scans: 1024 or more, depending on concentration

- Relaxation delay: 2-5 s

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

While a specific, fully assigned experimental spectrum for **isomaltulose hydrate** is not readily available in the literature, the following table lists the expected characteristic absorption bands for carbohydrates, which are applicable to **isomaltulose hydrate**. The broad O-H stretching band is a prominent feature of its hydrated form.

Table 3: Expected Characteristic IR Absorption Bands for **Isomaltulose Hydrate**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3600 - 3200	O-H stretching (broad)	Hydroxyl groups (intermolecular H-bonding) and water of hydration
3000 - 2800	C-H stretching	Aliphatic C-H in the sugar rings
~1640	H-O-H bending	Water of hydration
1460 - 1300	C-H bending	Aliphatic C-H
1200 - 950	C-O stretching	C-O bonds in alcohols and ethers (glycosidic linkage)
Below 950	Fingerprint Region	Complex vibrations characteristic of the entire molecule

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for obtaining IR spectra of solid samples.

Sample Preparation:

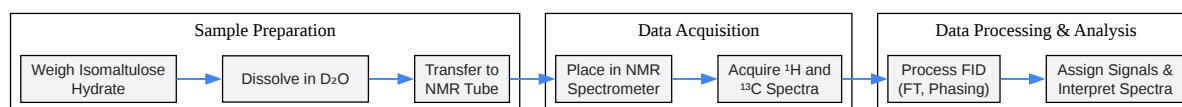
- Thoroughly grind 1-2 mg of **isomaltulose hydrate** with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
- The mixture should be a fine, homogeneous powder.
- Transfer the powder to a pellet die.
- Press the powder under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

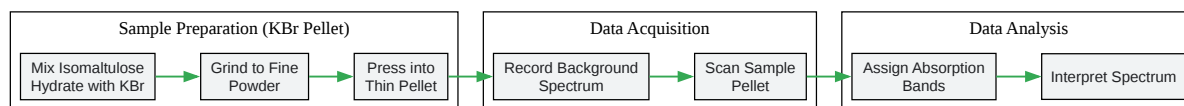
Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of **isomaltulose hydrate**.



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Caption: General workflow for NMR spectroscopic analysis of **Isomaltulose Hydrate**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com